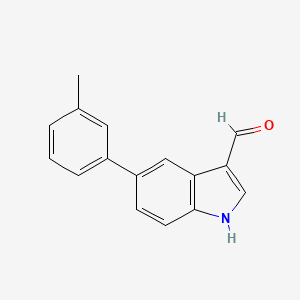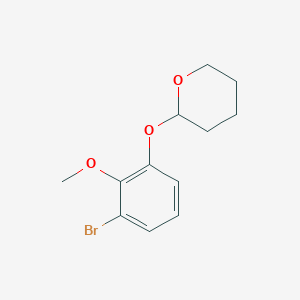
2-(3-Bromo-2-methoxyphenoxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methoxyphenoxy)oxane is an organic compound with the molecular formula C12H15BrO3 It is a derivative of bromobenzene, featuring a methoxy group and a tetrahydropyranyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxyphenoxy)oxane typically involves the bromination of a suitable precursor, followed by the introduction of the methoxy and tetrahydropyranyloxy groups. One common method involves the bromination of 2-methoxyphenol, followed by protection of the hydroxyl group with tetrahydropyranyl (THP) ether. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the protection step is typically carried out using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methoxyphenoxy)oxane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The methoxy and tetrahydropyranyloxy groups can be modified through oxidation or reduction under appropriate conditions.
Deprotection Reactions: The tetrahydropyranyloxy group can be removed under acidic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Deprotection: Acidic conditions, such as using hydrochloric acid or p-toluenesulfonic acid, are employed to remove the tetrahydropyranyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can modify the functional groups on the benzene ring.
Scientific Research Applications
2-(3-Bromo-2-methoxyphenoxy)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methoxyphenoxy)oxane in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and tetrahydropyranyloxy groups can undergo various transformations under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-bromobenzene: Lacks the tetrahydropyranyloxy group, making it less versatile in certain synthetic applications.
3-Methoxy-1-bromobenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Methoxy-3-hydroxy-1-bromobenzene: Contains a hydroxyl group instead of the tetrahydropyranyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2-(3-Bromo-2-methoxyphenoxy)oxane is unique due to the presence of both methoxy and tetrahydropyranyloxy groups, which provide additional functional handles for further chemical transformations. This makes it a valuable intermediate in organic synthesis, offering versatility in the design and synthesis of complex molecules.
Properties
CAS No. |
88289-25-2 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-(3-bromo-2-methoxyphenoxy)oxane |
InChI |
InChI=1S/C12H15BrO3/c1-14-12-9(13)5-4-6-10(12)16-11-7-2-3-8-15-11/h4-6,11H,2-3,7-8H2,1H3 |
InChI Key |
MVZBJTQSNMMCJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)OC2CCCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
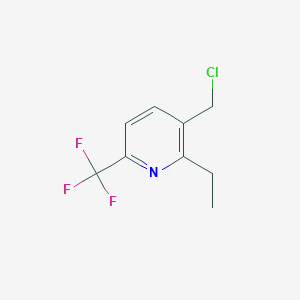
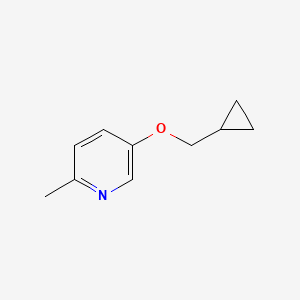
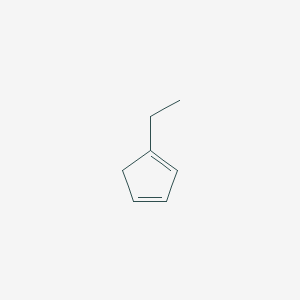

![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)

![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
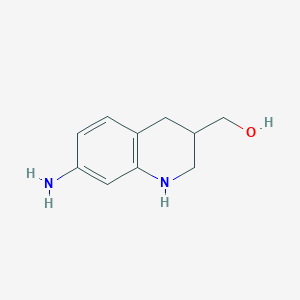

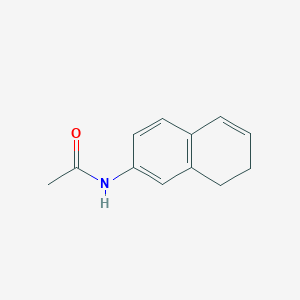
![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)
